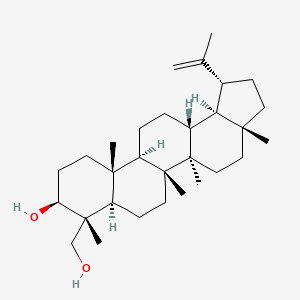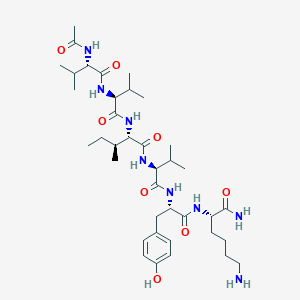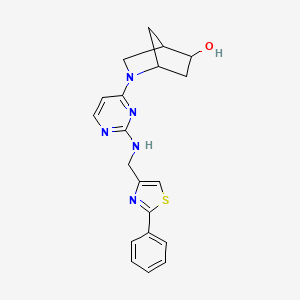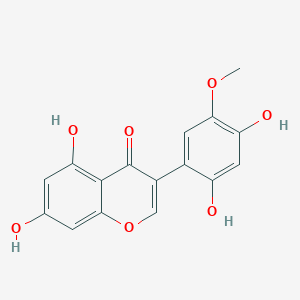
Piscerygenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piscerygenin is an isoflavonoid compound that can be isolated from the root bark of the plant Piscidia erythrina . It is a naturally occurring product with a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . Isoflavonoids are known for their diverse biological activities, making this compound a compound of interest in various scientific fields.
Vorbereitungsmethoden
Piscerygenin is primarily obtained through natural extraction from the root bark of Piscidia erythrina . The extraction process involves the use of organic solvents to isolate the compound from the plant material. There are no widely documented synthetic routes for this compound, as it is mainly sourced from its natural origin .
Analyse Chemischer Reaktionen
Piscerygenin, like other isoflavonoids, can undergo various chemical reactions. Some of the common reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroisoflavonoids. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers and esters. Reagents like alkyl halides and acyl chlorides are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piscerygenin has several scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound for understanding the behavior of isoflavonoids.
Biology: In biological research, this compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound is explored for its potential therapeutic effects
Industry: In the industrial sector, this compound can be used as a natural additive in cosmetics and personal care products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of Piscerygenin involves its interaction with various molecular targets and pathways. Isoflavonoids like this compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Piscerygenin can be compared with other similar isoflavonoid compounds, such as genistein, daidzein, and biochanin A. These compounds share structural similarities but differ in their specific biological activities and potency. For example:
Genistein: Known for its strong estrogenic activity and potential anticancer properties.
Daidzein: Exhibits estrogenic activity and is studied for its effects on bone health.
Biochanin A: Has antioxidant and anti-inflammatory properties, similar to this compound.
This compound’s uniqueness lies in its specific source (Piscidia erythrina) and its distinct combination of biological activities.
Eigenschaften
Molekularformel |
C16H12O7 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
3-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(10(18)5-11(13)19)9-6-23-14-3-7(17)2-12(20)15(14)16(9)21/h2-6,17-20H,1H3 |
InChI-Schlüssel |
OEWYVOHIQUVAAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
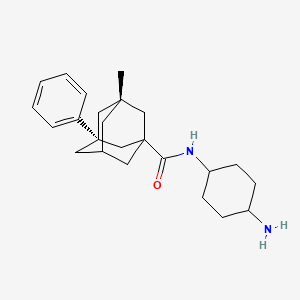
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
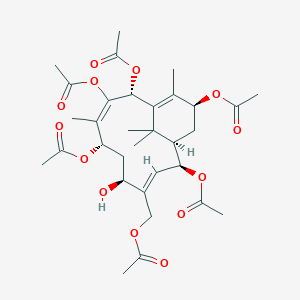

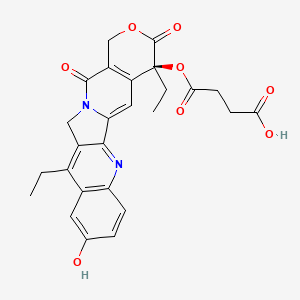
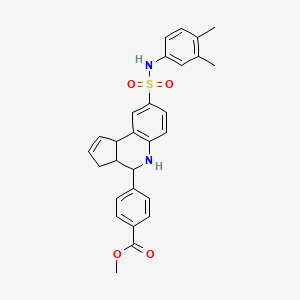
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)

